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Compound of Interest

Compound Name: Ceftiofur-D3

Cat. No.: B1161079

Get Quote

Ceftiofur is a third-generation cephalosporin antibiotic characterized by its broad-spectrum

efficacy against Gram-positive and Gram-negative bacteria. In veterinary pharmacokinetics and

food safety residue monitoring, the accurate quantification of ceftiofur and its active metabolites

(such as desfuroylceftiofur, DFC) is a critical regulatory requirement[1].

Because biological matrices (plasma, milk, tissue, feces) induce severe ion suppression or

enhancement during Electrospray Ionization (ESI), absolute quantification relies heavily on

Isotope Dilution Mass Spectrometry (IDMS). Ceftiofur-D3, a stable isotope-labeled internal

standard (SIL-IS), is the gold standard for this application[2]. By co-eluting with the native

analyte, Ceftiofur-D3 experiences identical matrix effects, allowing the mass spectrometer to

normalize the signal ratio. However, distinguishing these two molecules requires a fundamental

understanding of their gas-phase fragmentation mechanics under Collision-Induced

Dissociation (CID).

Structural Mechanics and Ionization Causality
To understand the mass spectra, we must first examine the structural chemistry and the

specific placement of the deuterium label.

Native Ceftiofur: Chemical formula
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. In positive ESI mode, the molecule readily accepts a proton at the aminothiazole ring or the

-lactam nitrogen, yielding a dominant precursor pseudomolecular ion

at m/z 524.0[2].

Ceftiofur-D3: Chemical formula

. The three deuterium atoms are synthetically incorporated into the methoxyimino group (

instead of

) attached to the aminothiazole ring. This specific labeling site is chosen for its metabolic
stability and resistance to hydrogen-deuterium exchange (HDX) with aqueous mobile
phases. The resulting precursor ion

shifts by exactly +3 Da to m/z 527.0[2].

Collision-Induced Dissociation (CID) Pathways
When accelerated through the collision cell (Q2) and bombarded with argon gas, the

protonated precursor ions undergo predictable unimolecular decomposition. The high ring

strain of the

-lactam core makes it the primary site of cleavage[3].

The Quantifier Transition (Cleavage of the

-lactam ring): The most thermodynamically favorable fragmentation involves the rupture of
the

-lactam ring, yielding a stable 2-amino-

-(methoxyimino)-4-thiazole fragment.

For Ceftiofur (m/z 524.0), this fragment appears at m/z 241.0[3].

For Ceftiofur-D3 (m/z 527.0), because the

group is retained on this specific fragment, the product ion shifts by +3 Da to m/z 244.1[2].
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The Qualifier Transition (Secondary Cleavage): Further increasing the collision energy leads

to the loss of the methoxyimino group from the m/z 241 fragment, leaving a bare

aminothiazole ring fragment.

For Ceftiofur, this produces a secondary product ion at m/z 126.0[2].

For Ceftiofur-D3, because the deuterium-bearing

group is expelled as a neutral loss during this specific secondary cleavage, the resulting
product ion also appears at m/z 126.0. (Note: While m/z 126 can be monitored, it is
generally avoided for the IS to prevent isobaric interference, relying instead on the m/z
244 fragment).

Ceftiofur Precursor
[M+H]+ m/z 524.0

Quantifier Fragment
m/z 241.0

(Retains -OCH3)

 CID (20 eV)
 β-lactam cleavage

Ceftiofur-D3 Precursor
[M+H]+ m/z 527.0

Quantifier Fragment
m/z 244.1

(Retains -OCD3)

 CID (20 eV)
 β-lactam cleavage

Qualifier Fragment
m/z 126.0

(Loss of -OCH3)

 CID (40 eV)
 Neutral Loss

Qualifier Fragment
m/z 126.0

(Loss of -OCD3)

 CID (40 eV)
 Neutral Loss
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Fragmentation pathways of Ceftiofur and Ceftiofur-D3 under CID.

Quantitative Data Summary: MRM Parameters
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To construct a self-validating Multiple Reaction Monitoring (MRM) method, the quadrupole

dwell times, cone voltages, and collision energies must be precisely tuned. The table below

summarizes the optimized mass spectrometric parameters derived from validated ESI+ LC-

MS/MS methodologies[1],[2],[4].

Analyte
Precursor
Ion (m/z)

Product
Ion (m/z)

Ion Type
Cone
Voltage
(V)

Collision
Energy
(eV)

Dwell
Time (s)

Ceftiofur 524.0 241.0 Quantifier 20 20 0.05

Ceftiofur 524.0 126.0 Qualifier 20 40 0.05

Ceftiofur-

D3 (IS)
527.0 244.1 Quantifier 20 20 0.05

DFCA

(Derivatize

d)

487.2 241.2 Quantifier 35 22 0.05

DFCA-D3

(Deriv. IS)
490.2 244.2 Quantifier 35 22 0.05

Note: Desfuroylceftiofur acetamide (DFCA) is included as it is the regulatory marker residue for

total ceftiofur quantification[5].

Experimental Methodology: Self-Validating LC-
MS/MS Protocol
Because ceftiofur rapidly metabolizes into desfuroylceftiofur (DFC) which binds reversibly to

tissue proteins via disulfide bonds, direct measurement of the parent drug is often insufficient

for regulatory compliance[6]. The following protocol details the "total residue" workflow, which

utilizes dithioerythritol (DTE) to cleave these bonds, followed by alkylation with iodoacetamide

to create the stable marker DFCA[7].

The inclusion of Ceftiofur-D3 at the very beginning of the extraction ensures that the internal

standard undergoes the exact same derivatization efficiency as the native analyte, acting as a

self-validating control for the chemical reaction.
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Step-by-Step Workflow
Phase 1: Extraction and Isotope Spiking

Sample Aliquot: Weigh 1.00 g of homogenized tissue (e.g., porcine muscle or feces) into a

50 mL polypropylene centrifuge tube[1],[5].

Internal Standard Addition: Spike the sample with 20 µL of Ceftiofur-D3 working solution (25

µg/mL). Causality: Spiking before any solvent addition ensures the IS is fully integrated into

the matrix, correcting for all subsequent extraction losses and derivatization variations.

Protein Denaturation: Add 8 mL of acetonitrile and 2 mL of ultrapure water. Shake vigorously

on a rotary tumbler for 10 minutes to precipitate proteins and extract the analytes[1].

Centrifugation: Centrifuge at 3500 × g for 15 minutes at 4°C. Decant the supernatant into a

clean tube.

Phase 2: Reduction and Alkylation (Derivatization) 5. Disulfide Cleavage: Add 0.5 mL of 0.4%

dithioerythritol (DTE) in borate buffer (pH 9.0) to the extract. Incubate at 50°C for 15 minutes.

Causality: DTE reduces the disulfide bonds between DFC and matrix proteins, liberating free

DFC. 6. Alkylation: Add 0.5 mL of 14% iodoacetamide in phosphate buffer. Incubate in the dark

at room temperature for 30 minutes[6]. Causality: Iodoacetamide alkylates the free sulfhydryl

group of DFC, forming the highly stable Desfuroylceftiofur acetamide (DFCA). The Ceftiofur-
D3 IS is simultaneously converted to DFCA-D3.

Phase 3: Solid-Phase Extraction (SPE) Cleanup 7. Conditioning: Condition an Oasis HLB SPE

cartridge (or equivalent octadecyl sorbent) with 3 mL methanol followed by 3 mL water[1]. 8.

Loading & Washing: Load the derivatized extract onto the cartridge. Wash with 5 mL of 5%

methanol in water to elute polar interferences. 9. Elution: Elute the DFCA and DFCA-D3 with 3

mL of 5% formic acid in acetonitrile. Evaporate to dryness under a gentle stream of nitrogen at

40°C and reconstitute in 200 µL of initial mobile phase[8].

Phase 4: LC-MS/MS Analysis 10. Chromatography: Inject 5 µL onto a C18 UPLC column (e.g.,

50 mm × 2.1 mm, 1.7 µm) maintained at 40°C[4]. Use a gradient elution of Mobile Phase A

(0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile). 11.

Detection: Monitor the transitions m/z 487.2 > 241.2 (native DFCA) and m/z 490.2 > 244.2

(DFCA-D3) in ESI+ mode[2].
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(Add Ceftiofur-D3)

2. Extraction
(ACN/H2O)

3. Reduction
(DTE @ 50°C)

4. Alkylation
(Iodoacetamide)

5. SPE Cleanup
(HLB Cartridge)

6. LC-MS/MS
(MRM Mode)
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Sample preparation workflow for total ceftiofur quantification via DFCA derivatization.

Data Interpretation and Matrix Effect Mitigation
The primary reason for utilizing Ceftiofur-D3 over a structural analog (e.g., cefotaxime) is the

mitigation of matrix effects. During the ESI process, co-eluting matrix components compete

with the analyte for charge droplets.

Because Ceftiofur and Ceftiofur-D3 share identical physicochemical properties (lipophilicity,

pKa), they co-elute perfectly from the analytical column. If a matrix component suppresses the

ionization of native Ceftiofur by 40%, it will simultaneously suppress the Ceftiofur-D3 signal by

exactly 40%. When the data system calculates the ratio of the Native Area / IS Area, the

suppression factor cancels out mathematically. This ensures that the calibration curve remains

strictly linear and accurate, validating the integrity of the quantitative assay regardless of the

biological matrix being tested.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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